benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate
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Overview
Description
Benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a carbamate group, and a chiral center, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog with similar functional groups but lacking the chiral center and additional substituents.
Nα-{(2R)-2-Benzyl-3-[(2-methyl-2-propanyl)sulfonyl]propanoyl}-N-[(2R,3S,4R)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxy-2-butanyl]-L-histidinamide: A more complex compound with additional functional groups and stereocenters.
Uniqueness
Benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate is unique due to its specific chiral centers and the presence of both benzyl and carbamate groups. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H26N2O3 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m1/s1 |
InChI Key |
ASGOSUHDCGODBA-UKRRQHHQSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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